p-Tolylglyoxal N,N-dimethylhydrazone
Description
Structure
3D Structure
Properties
CAS No. |
24407-35-0 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-6-10(7-5-9)11(14)8-12-13(2)3/h4-8H,1-3H3/b12-8+ |
InChI Key |
BYWZDRVDOARNLV-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=N/N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=NN(C)C |
Origin of Product |
United States |
Synthetic Methodologies for P Tolylglyoxal N,n Dimethylhydrazone and Analogues
Direct Condensation Approaches for N,N-Dimethylhydrazone Formation
The most straightforward method for synthesizing N,N-dimethylhydrazones is the direct condensation of a carbonyl compound with N,N-dimethylhydrazine. researchgate.net This approach is widely applicable to a variety of aldehydes and ketones. researchgate.net
The formation of p-Tolylglyoxal N,N-dimethylhydrazone is achieved by the reaction between p-tolylglyoxal and N,N-dimethylhydrazine. In this reaction, the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbon of one of the glyoxal's carbonyl groups, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.
Given the two carbonyl groups in p-tolylglyoxal (an aldehyde and a ketone), the reaction can potentially yield a mono- or bis-hydrazone. The inherent difference in reactivity between the aldehyde and ketone functionalities typically allows for selective formation of the monohydrazone at the more reactive aldehyde site under controlled conditions. N,N-dimethylhydrazones are generally prepared in high yields directly from the corresponding aldehydes or ketones. researchgate.net Exceptions may occur with sterically hindered carbonyls. researchgate.net
Optimizing the synthesis of this compound involves manipulating reaction conditions to maximize the yield of the desired mono-hydrazone and minimize the formation of the bis-hydrazone and other side products. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.
For instance, the reaction can be performed in solvents like methanol (B129727) or ethanol. A study on the synthesis of glyoxal (B1671930) bis(N-phenyl)osazone used methanol as the solvent for the condensation of glyoxal with phenylhydrazine. biomedres.usbiomedres.us The reaction temperature is also crucial; lower temperatures often favor kinetic control, potentially enhancing selectivity for the more reactive aldehyde group. Acid catalysis is commonly employed to facilitate the dehydration step in hydrazone formation. However, the catalyst concentration must be carefully controlled to avoid unwanted side reactions.
| Parameter | Condition | Expected Outcome |
| Solvent | Aprotic (e.g., Dichloromethane) vs. Protic (e.g., Methanol) | Methanol is commonly used for similar syntheses. biomedres.usbiomedres.us |
| Temperature | Low (e.g., 0 °C) to Reflux | Lower temperatures may increase selectivity for the aldehyde carbonyl. |
| Catalyst | Acidic (e.g., Acetic Acid, HCl) | Catalytic amounts of acid can accelerate the reaction. |
| Stoichiometry | Equimolar vs. Excess Hydrazine | Using a 1:1 molar ratio of p-tolylglyoxal to N,N-dimethylhydrazine favors mono-hydrazone formation. |
Indirect Synthetic Routes to Arylglyoxal N,N-Dimethylhydrazones
Indirect methods provide alternative pathways to the target compounds, often by constructing the arylglyoxal framework from precursors or by using modified reagents.
One indirect strategy involves synthesizing a precursor arylglyoxal N,N-dimethylhydrazone and then chemically modifying it to obtain the desired p-tolyl derivative. For example, a related compound, 4-nitrophenylglyoxal, could theoretically be converted to its N,N-dimethylhydrazone. Subsequently, the nitro group could be reduced to an amino group, which could then be converted to the target methyl group via a Sandmeyer-type reaction. While complex, this route could be advantageous if the starting materials are more readily available or if this pathway allows for the introduction of specific isotopic labels. Aryl glyoxals are recognized as valuable building blocks for creating a variety of heterocyclic compounds through multicomponent reactions. nih.govresearchgate.net
The reactivity and selectivity of hydrazone formation can be tuned by using modified N,N-dimethylhydrazine reagents. For example, N,N'-ditosylhydrazine has been used as a stable, crystalline reagent to synthesize various diazoacetates from bromoacetates, showcasing how modified hydrazine reagents can offer alternative synthetic pathways. organic-chemistry.org While not a direct synthesis of a hydrazone, this illustrates the principle of using derivatized hydrazines. In a similar vein, silyl-protected hydrazines can be used to control reactivity and are often employed in syntheses requiring mild reaction conditions.
Diastereoselective and Enantioselective Synthesis of Related N,N-Dimethylhydrazone Derivatives
When the hydrazone or the carbonyl compound contains a chiral center, the synthesis can lead to diastereomers or enantiomers. Asymmetric synthesis aims to control this stereochemical outcome.
The development of enantioselective methods for reactions involving hydrazone-like intermediates is an active area of research. For instance, an enantioselective sulfa-Michael-cyclization reaction has been developed using a chiral N,N'-dioxide/Yb(OTf)₃ complex to produce 1,5-benzothiazepines with high enantioselectivity (up to 96% ee). nih.gov Similarly, the enantioselective Heck–Matsuda reaction has been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using a chiral N,N-ligand, (S)-PyraBox, to create chiral γ-lactams. nih.gov
These examples, while not directly involving this compound, demonstrate the principle that chiral ligands and catalysts can effectively control the stereochemistry of reactions involving C=N bond formation or subsequent transformations of related nitrogen-containing compounds. Such strategies could theoretically be adapted to the synthesis of chiral derivatives of this compound, should a chiral precursor be used.
Sustainable and Green Chemistry Approaches in Arylglyoxal N,N-Dimethylhydrazone Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of arylglyoxal N,N-dimethylhydrazone synthesis, including this compound, the principles of green chemistry offer a pathway to reduce waste, minimize energy consumption, and utilize less hazardous substances. These approaches stand in contrast to conventional methods that may rely on volatile organic solvents, harsh catalysts, and energy-intensive conditions. Key green strategies applicable to this class of compounds include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of aqueous media, and the development of solvent-free reaction conditions.
The conventional synthesis of a closely related compound, glyoxal mono(dimethylhydrazone), is achieved by reacting unsymmetrical dimethylhydrazine (UDMH) with glyoxal in an aqueous solution, followed by extraction. nih.gov This method is already advantageous as it uses water as a solvent. However, further green enhancements are possible by applying techniques reported for the synthesis of analogous hydrazone compounds.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govacs.orgbiomedres.us For instance, the synthesis of various hydrazones has been successfully achieved under microwave irradiation, sometimes in solvent-free conditions, which completely eliminates the need for potentially harmful solvents. nih.govacs.org One study demonstrated a microwave-assisted, solvent-free synthesis of hippuric hydrazones by irradiating ethyl hippurate with various aromatic aldehydes. nih.gov Another report details a DBU-catalyzed reaction of arylhydrazonopropanals under microwave irradiation that proceeds in just 3 minutes, compared to 2 hours with conventional heating. rsc.org These examples strongly suggest that the condensation of p-tolylglyoxal with N,N-dimethylhydrazine could be significantly accelerated and made more efficient through microwave heating, potentially under solvent-free or minimal-solvent conditions.
Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. rsc.orgbiomedres.usnih.gov This method has been effectively used for the eco-friendly synthesis of hydrazones in aqueous-ethanol media, offering high yields and short reaction times at room temperature. rsc.org The use of biodegradable and inexpensive catalysts, such as chitosan (B1678972) hydrochloride, in conjunction with ultrasound in aqueous media, presents a particularly green synthetic route. rsc.org The application of ultrasound could facilitate the reaction between p-tolylglyoxal and N,N-dimethylhydrazine in an aqueous medium, enhancing reaction rates and reducing the energy footprint compared to traditional heating methods. rsc.orgbiomedres.us
The choice of solvent and catalyst is paramount in green synthesis. The ideal solvent is non-toxic, readily available, and recyclable. Water is an excellent green solvent, and its use in the synthesis of hydrazones has been reported. rsc.org For example, an environmentally benign protocol for hydrazone synthesis was developed using meglumine (B1676163) as a biodegradable catalyst in an aqueous-ethanol medium at room temperature. rsc.org Similarly, transition-metal-catalyst-free synthesis of acyl hydrazones has been achieved in water at 25°C with high efficiency. These methodologies provide a clear blueprint for developing a green synthesis of this compound by replacing traditional organic solvents with water or aqueous mixtures and employing biodegradable catalysts.
Solvent-free methods, such as grinding techniques, represent another frontier in green synthesis. biomedres.us Performing reactions by grinding the solid reactants together, sometimes with a catalytic amount of a solid support, can lead to efficient, rapid, and clean transformations, completely obviating the need for solvents. biomedres.us
The following table summarizes findings from various studies on the green synthesis of related hydrazone compounds, illustrating the potential improvements that could be applied to the synthesis of this compound.
| Product Type | Reactants | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Hippuric Hydrazones | Ethyl hippurate, Aromatic aldehydes | Microwave Irradiation | Solvent-free | Not specified | High | nih.gov |
| 4-Arylazo-5-hydroxy-benzamides | Arylhydrazonopropanals, Acetoacetanilide | Microwave Irradiation | DBU / 1,4-dioxane | 3 min | High | rsc.org |
| General Hydrazones | Carbonyl compounds, Hydrazides | Ultrasound | Chitosan Hydrochloride / Water-Ethanol | Not specified | Good | rsc.org |
| General Hydrazones | Carbonyl compounds, Hydrazides | Stirring at RT | Meglumine / Water-Ethanol | Short | High | rsc.org |
| Acyl Hydrazones | Activated amides, Hydrazine, Carbonyls | Stirring at RT | Water | 12 hours | Good | |
| 1,3,4-Oxadiazoles (from hydrazones) | Isoniazid, Aromatic aldehyde | Microwave Irradiation | DMF (drops) | 3 min | Not specified | biomedres.us |
These sustainable approaches not only align with the principles of green chemistry but also offer practical advantages in terms of efficiency, cost-effectiveness, and safety, paving the way for cleaner production of this compound and its analogues.
Chemical Reactivity and Transformation Pathways of P Tolylglyoxal N,n Dimethylhydrazone
Reactions at the Imine Carbon-Nitrogen Double Bond (C=N)
The N,N-dimethylhydrazone functionality is a versatile reactive group. The nitrogen lone pair can engage in resonance, which enhances the nucleophilicity of the imine carbon, a phenomenon often referred to as "aza-enamine" character. This electronic feature allows for a range of reactions at the C=N double bond.
Nucleophilic Addition Reactions to the Hydrazone Moiety
The imine carbon of the N,N-dimethylhydrazone group in p-Tolylglyoxal N,N-dimethylhydrazone is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of hydrazone chemistry, enabling the formation of a variety of addition products. While direct studies on this compound are not extensively documented, the general reactivity pattern of N,N-dimethylhydrazones suggests that it will react with a range of nucleophiles.
For instance, organometallic reagents such as Grignard reagents and organolithium compounds are expected to add to the imine carbon, leading to the formation of new carbon-carbon bonds. Similarly, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would likely reduce the imine to the corresponding hydrazine (B178648).
The "aza-enamine" character of N,N-dimethylhydrazones also facilitates reactions with electrophiles at the imine carbon. This umpolung (reactivity inversion) of the typical carbonyl carbon reactivity is a powerful tool in organic synthesis.
| Nucleophile/Electrophile | Expected Product Type | Reaction Conditions (Analogous Systems) |
| Organolithium Reagents | Tertiary Hydrazine | Anhydrous ether or THF, low temperature |
| Grignard Reagents | Tertiary Hydrazine | Anhydrous ether or THF |
| Sodium Borohydride | Substituted Hydrazine | Methanol (B129727) or Ethanol |
| Vilsmeier Reagent | Formylated Hydrazone | POCl₃, DMF |
| Isocyanates | Ureas/Amides | Aprotic solvent |
Cycloaddition Chemistry Involving the N,N-Dimethylhydrazone Functionality
The imine double bond of the N,N-dimethylhydrazone can participate in cycloaddition reactions, acting as a 2π component. These reactions are valuable for the construction of heterocyclic rings. Based on studies of similar compounds, this compound is expected to undergo cycloadditions with various dipolarophiles and dienes.
One notable example from related systems is the reaction of (1E,2Z)-2-N,N-Dialkylhydrazono-2-phenylethanal N,N-dimethylhydrazones with tosyl isocyanate. researchgate.net Instead of a simple nucleophilic addition, this reaction proceeds via a [4+2] cycloaddition to form 1,3,5-triazinan-2,4-diones at room temperature. researchgate.net At elevated temperatures, a "criss-cross" addition can occur, leading to an octahydroimidazoimidazol-2,5-dione. researchgate.net It is plausible that this compound would exhibit similar reactivity.
Nitrile oxides are another class of reagents that react with N,N-dimethylhydrazones in a [3+2] cycloaddition manner to yield N,N-dimethylamino-oxadiazolines. This reaction provides a direct route to five-membered heterocyclic systems.
| Reactant | Cycloaddition Type | Product (Analogous Systems) | Reference |
| Tosyl Isocyanate | [4+2] | 1,3,5-Triazinan-2,4-dione | researchgate.net |
| Nitrile Oxides | [3+2] | N,N-Dimethylamino-oxadiazoline |
Reactivity of the Remaining Glyoxal (B1671930) Carbonyl Group within the Hydrazone Framework
The presence of a free carbonyl group in this compound opens up another avenue for chemical transformations. This carbonyl group is expected to exhibit typical ketonic reactivity, but its proximity to the hydrazone moiety can influence its behavior.
Reactions with Activated Heterocyclic Systems, including Furan (B31954) Derivatives
Drawing an analogy from the reactivity of furan-2-carbaldehyde N,N-dimethylhydrazone and arylglyoxals, the carbonyl group of this compound is anticipated to react with activated heterocyclic systems. For example, furan derivatives can act as nucleophiles in condensation reactions.
Arylglyoxals are known to participate in multicomponent reactions with various nucleophiles and heterocyclic precursors to generate complex heterocyclic scaffolds. It is highly likely that this compound could serve as a similar building block.
Transformations with N-Hydroxyurea and Other Related Nucleophiles
The reaction of carbonyl compounds with N-hydroxyurea and its derivatives is a known method for the synthesis of various heterocyclic systems. For instance, the reaction of ninhydrin (B49086) (a 1,2,3-trione) with N-hydroxyurea in acetic acid leads to the formation of complex indenoimidazole derivatives. This suggests that the glyoxal carbonyl group in this compound would be reactive towards N-hydroxyurea.
The probable course of the reaction would involve the initial nucleophilic attack of the nitrogen or oxygen of N-hydroxyurea on the carbonyl carbon, followed by cyclization and dehydration to afford a heterocyclic product, likely a derivative of hydantoin (B18101) or a related structure.
| Reagent | Expected Product Type (Analogous Systems) | Key Features of Transformation |
| N-Hydroxyurea | Imidazole or Hydantoin derivatives | Nucleophilic addition followed by cyclization and dehydration |
| Substituted Hydrazines | Bishydrazones or Pyrazole derivatives | Condensation at the carbonyl group |
| Amines | Schiff base formation | Nucleophilic addition of the amine followed by dehydration |
Reactivity and Functionalization of the p-Tolyl Aromatic Moiety
Given that the para position is already substituted by the methyl group, electrophilic attack is most likely to occur at the ortho positions relative to the methyl group (and meta to the glyoxal hydrazone group). Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reaction conditions would need to be carefully controlled to avoid side reactions involving the other functional groups in the molecule.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-methylphenylglyoxal N,N-dimethylhydrazone |
| Bromination | Br₂/FeBr₃ | 2-Bromo-4-methylphenylglyoxal N,N-dimethylhydrazone |
| Sulfonation | Fuming H₂SO₄ | 2-Sulfonyl-4-methylphenylglyoxal N,N-dimethylhydrazone |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-4-methylphenylglyoxal N,N-dimethylhydrazone |
Electrophilic Aromatic Substitution Reactions on the Tolyl Group
The tolyl group of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the aromatic ring: the methyl group and the glyoxal N,N-dimethylhydrazone group.
The methyl group is a well-established activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. organicchemistrytutor.comyoutube.comlibretexts.org The electronic effect of the glyoxal N,N-dimethylhydrazone substituent is more complex. It combines the electron-donating resonance effect of the hydrazone's nitrogen lone pairs with the electron-withdrawing inductive effect of the adjacent dicarbonyl system. youtube.comnih.gov The lone pair on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack. organicchemistrytutor.comlibretexts.org However, this activating effect is attenuated by the electron-withdrawing nature of the glyoxal fragment.
Nitration and Halogenation:
Nitration: In a typical nitration reaction (e.g., with HNO₃/H₂SO₄), the electrophile (NO₂⁺) would preferentially add to the positions activated by both groups. The steric hindrance from the adjacent glyoxal N,N-dimethylhydrazone substituent might influence the ratio of the resulting regioisomers.
Halogenation: Similarly, during halogenation (e.g., bromination with Br₂/FeBr₃), the electrophile (Br⁺) would be directed to the activated ortho and para positions. youtube.com The regioselectivity would be high due to the concerted directing effects of the existing substituents.
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound, if appropriately functionalized (e.g., with a halide), can participate in such transformations. These reactions often proceed via the formation of a palladium-carbene intermediate from the hydrazone moiety. wikipedia.orgscispace.com
Common palladium-catalyzed cross-coupling reactions applicable in this context include:
Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. For instance, a halogenated derivative of this compound could react with an arylboronic acid to form a biaryl product. nih.gov
Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene. It provides a route to introduce alkenyl substituents onto the aromatic ring.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, enabling the synthesis of aryl-alkyne derivatives.
The general mechanism for these reactions involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation (in Suzuki coupling) or carbopalladation (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the product and regenerate the catalyst. Hydrazones can serve as carbene precursors in many palladium-catalyzed cross-coupling reactions. wikipedia.org The hydrazonato ligand can coordinate to palladium aryl complexes, which are likely resting states in the catalytic cycle. wikipedia.org
Below is a representative data table for a hypothetical Suzuki coupling reaction of a brominated this compound derivative.
| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 78 |
Redox Chemistry of the Hydrazone and Glyoxal Scaffolds
The redox chemistry of this compound is characterized by the distinct reactivity of the hydrazone and glyoxal functional groups.
Oxidation:
Hydrazone Moiety: The hydrazone group can be oxidized to form a diazo compound. ekb.eg Common oxidizing agents for this transformation include manganese dioxide, lead tetraacetate, and mercuric oxide. ekb.eg The reaction is often performed in the presence of a base to neutralize the acid formed during the reaction. ekb.eg The resulting diazo compound is a versatile intermediate for various synthetic transformations, including cyclopropanations and Wolff rearrangements.
Glyoxal Moiety: The aldehyde group of the glyoxal scaffold is susceptible to oxidation to a carboxylic acid. In the aqueous phase, glyoxal can be oxidized by hydroxyl radicals to form products such as glyoxylic acid and oxalic acid. researchgate.netscience.gov The presence of other oxidants like ozone or hydrogen peroxide can also lead to the degradation of the glyoxal unit. researchgate.netscience.gov
Reduction:
Hydrazone Moiety: The carbon-nitrogen double bond of the hydrazone can be reduced to a hydrazine derivative. Catalytic hydrogenation or the use of reducing agents like sodium borohydride can effect this transformation. The electrochemical reduction of hydrazones is also possible and typically leads to the formation of an amine or a hydroxylamine (B1172632) derivative, depending on the reaction conditions.
Glyoxal Moiety: The two carbonyl groups of the glyoxal unit can be reduced to the corresponding diol. This reduction can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The reduction is typically stepwise, with the aldehyde being reduced more readily than the ketone.
Mechanistic Investigations of Reactions Involving P Tolylglyoxal N,n Dimethylhydrazone
Elucidation of Reaction Mechanisms through Kinetic Studies
Kinetic studies are crucial for elucidating the step-by-step pathway of a reaction, identifying rate-determining steps, and understanding the factors that influence reaction rates. For reactions involving p-Tolylglyoxal N,N-dimethylhydrazone, kinetic analysis would likely focus on the reactivity of both the carbonyl group of the glyoxal (B1671930) fragment and the nucleophilic character of the hydrazone.
The rate of reactions involving analogous α-oxoaldehydes has been shown to be dependent on the concentration of the reactants and can be influenced by pH and buffer concentrations. For instance, studies on the reaction of glyoxal and methylglyoxal (B44143) with aminoguanidine (B1677879) have demonstrated that the reaction rate is first order with respect to both reactants. nih.gov The kinetics of such reactions can be complex, potentially involving both the unhydrated and hydrated forms of the glyoxal moiety, with the dehydration step sometimes being rate-limiting. nih.gov
A hypothetical kinetic study of a reaction of this compound, for example, in a condensation reaction, might reveal a rate law of the form:
Rate = k [this compound] [Nucleophile]
Where k is the rate constant. The magnitude of k would be influenced by the electronic nature of the p-tolyl group and the specific nucleophile used. The electron-donating nature of the tolyl group could influence the electrophilicity of the glyoxal carbons.
Table 1: Illustrative Rate Constants for the Reaction of α-Oxoaldehydes with a Generic Nucleophile
| α-Oxoaldehyde | Rate Constant (M⁻¹s⁻¹) |
| Glyoxal | k₁ |
| Methylglyoxal | k₂ |
| p-Tolylglyoxal | k₃ |
Note: This table is illustrative. The relative values would depend on the specific reaction conditions and the nucleophile.
Analysis of Stereochemical Outcomes and Diastereoselectivity in Complex Transformations
Reactions involving this compound have the potential to generate new stereocenters, making the analysis of stereochemical outcomes particularly important. The planar structure of the glyoxal unit and the potential for facial selectivity in nucleophilic additions are key factors. Furthermore, the E/Z configuration of the hydrazone double bond can influence the stereochemical course of subsequent reactions.
In complex transformations, such as cycloaddition reactions, the diastereoselectivity would be of significant interest. For example, in a [4+2] cycloaddition where the hydrazone acts as part of the diene system, the facial selectivity of the dienophile's approach would be influenced by the steric bulk of the N,N-dimethylamino group and the p-tolyl group. Research on related hydrazones has shown that they can participate in 1,4-dipolar cycloadditions to yield heterocyclic structures. researchgate.net The stereochemistry of the resulting products is often controlled by the geometry of the starting hydrazone and the reaction conditions.
The formation of diastereomers can be quantified by their ratio (d.r.). For a hypothetical reaction of this compound with a chiral nucleophile, the diastereomeric ratio would be a critical measure of the reaction's selectivity.
Role of Catalysis in Directing Reactivity and Enhancing Selectivity
Catalysis can play a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Both acid and base catalysis, as well as metal-based catalysis, could be employed to direct the reaction towards a desired outcome.
Acid Catalysis: Acid catalysts can activate the carbonyl groups of the glyoxal moiety, enhancing their electrophilicity and facilitating nucleophilic attack. This is a common strategy in reactions such as acetal (B89532) formation or imine synthesis.
Base Catalysis: Base catalysts can deprotonate a suitable position, potentially leading to the formation of an enolate or a related nucleophilic species, which can then undergo further reactions.
Metal Catalysis: Transition metal catalysts could be utilized for cross-coupling reactions or cycloadditions. For instance, palladium catalysts are widely used in Heck reactions involving related compounds. biomedres.us The choice of ligand on the metal center can be crucial in controlling the stereoselectivity of the transformation. A study on a palladium complex of glyoxal bis(N-phenyl)osazone demonstrated its catalytic activity in Heck reactions. biomedres.us
Table 2: Potential Catalytic Systems for Reactions of this compound
| Catalyst Type | Potential Application | Expected Outcome |
| Protic Acids (e.g., HCl, H₂SO₄) | Acetal formation, Imine synthesis | Activation of carbonyl group |
| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) | Friedel-Crafts type reactions | Enhanced electrophilicity |
| Bases (e.g., Et₃N, DBU) | Condensation reactions | Generation of nucleophilic intermediates |
| Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Cross-coupling reactions | C-C bond formation |
Spectroscopic and Spectrometric Characterization Techniques for P Tolylglyoxal N,n Dimethylhydrazone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of p-Tolylglyoxal N,N-dimethylhydrazone and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework.
In the ¹H NMR spectrum of a related compound, N,N-dimethyl-2-oxo-2-(p-tolyl)acetamide, specific proton signals can be assigned. For instance, the methyl protons of the tolyl group typically appear as a singlet in the aromatic region, while the protons on the aromatic ring itself exhibit characteristic splitting patterns depending on their substitution. The N,N-dimethyl protons would also present as a singlet, with its chemical shift influenced by the electronic nature of the hydrazone moiety.
Similarly, the ¹³C NMR spectrum provides complementary information. The carbon atoms of the tolyl methyl group, the aromatic ring, the carbonyl group, the imine carbon, and the N,N-dimethyl groups all resonate at distinct chemical shifts, confirming the connectivity of the molecule. For example, in N,N-dimethyl-2-oxo-2-(p-tolyl)acetamide, the carbonyl carbon and the methyl carbon of the ester group in a precursor were observed at 169.3 and 52.8 ppm, respectively. mdpi.com
A significant aspect of the NMR analysis of hydrazones is the potential for stereoisomerism, including geometric isomers (E/Z) around the C=N bond and conformational isomers (syn/anti) due to restricted rotation around the N-N single bond. mdpi.combohrium.com This can result in the observation of two distinct sets of signals for certain protons and carbons in the NMR spectra. mdpi.combohrium.com The relative integration of these paired signals allows for the quantification of the isomeric ratio in solution. mdpi.com For a series of N-acylhydrazones, it was found that they exist as a mixture of E(C=N)(N-N)-synperiplanar and E(C=N)(N-N)-antiperiplanar conformers, with the syn-isomer being predominant in a DMSO-d₆ solution. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Hydrazone Derivative
Please note: The following is an interactive table representing typical chemical shifts. Actual values can vary based on solvent and specific derivative structure.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Tolyl-CH₃ | ~2.4 | ~21.5 |
| Aromatic-H | 7.2 - 7.9 | 128.0 - 142.0 |
| N(CH₃)₂ | ~2.9 | ~40.0 |
| CH=N | ~7.8 | ~145.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different molecular formulas.
In addition to molecular formula determination, HRMS is instrumental in studying the fragmentation patterns of the molecule. By analyzing the masses of the fragment ions produced upon ionization, it is possible to deduce the connectivity of the molecule and confirm the presence of specific structural motifs. The fragmentation of the molecular ion of this compound would likely involve characteristic cleavages, such as the loss of the dimethylamino group or fragmentation of the tolyl moiety, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, these methods can confirm the presence of key structural features.
The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the glyoxal (B1671930) moiety. Another key absorption would be the C=N stretching vibration of the hydrazone group. mdpi.com The presence of the aromatic tolyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The N-N stretching vibration may also be observable. In related N-acylhydrazones, the C=O and C=N stretching vibrations were observed in the ranges of 1643–1658 cm⁻¹ and 1596–1627 cm⁻¹, respectively. mdpi.com
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also be useful for identifying the C=N and C=C bonds within the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
Please note: This is an interactive table of expected vibrational frequencies. Actual peak positions and intensities can vary.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch | ~1680 | ~1680 |
| C=N Stretch | ~1640 | ~1640 |
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization (relevant for N,N-dimethylhydrazone-based fluorescent substrates)
Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of molecules containing chromophores. The extended π-system of this compound, which includes the tolyl ring, the glyoxal moiety, and the hydrazone group, acts as a chromophore, allowing it to absorb light in the ultraviolet-visible region of the electromagnetic spectrum.
The UV-Vis absorption spectrum would reveal the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions between molecular orbitals. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.
For derivatives that exhibit fluorescence, emission spectroscopy can be used to characterize their emissive properties. The fluorescence spectrum provides information about the wavelength of maximum emission, the quantum yield, and the fluorescence lifetime. These properties are crucial for the development of N,N-dimethylhydrazone-based fluorescent substrates and probes, where changes in the fluorescence signal upon interaction with an analyte can be used for detection and quantification.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
While NMR provides the structure in solution, X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The data from X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It can definitively establish the geometry around the C=N double bond (E or Z) and the conformation around the N-N single bond (syn or anti) in the crystalline state. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and can identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the solid-state structure. In a study of a related benzaldehyde (B42025) N,N-dimethylhydrazone derivative, X-ray crystallography was used to determine its spatial structure. researchgate.net
Computational and Theoretical Chemistry Studies of P Tolylglyoxal N,n Dimethylhydrazone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
The foundation of understanding a molecule's reactivity and behavior lies in the detailed analysis of its electronic structure. For p-Tolylglyoxal N,N-dimethylhydrazone, a variety of quantum chemical calculations are employed to map out its electron distribution, molecular orbital energies, and other key electronic properties.
Applications of Density Functional Theory (DFT) in Analyzing this compound Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of moderate size, such as this compound. DFT methods are instrumental in predicting the geometric and electronic properties of the molecule.
Detailed DFT calculations can provide insights into the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface is particularly valuable as it visually represents the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, these maps would reveal the likely sites for electrophilic and nucleophilic attack, thereby guiding the prediction of its reactive behavior in various chemical environments.
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the propensity to donate electrons in a reaction. |
| LUMO Energy | Indicates the ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
Ab Initio and Coupled Cluster Methods for High-Accuracy Electronic Structure Investigations
For situations demanding higher accuracy, ab initio and coupled cluster (CC) methods are employed. While computationally more intensive than DFT, these methods are based on first principles and can provide benchmark-quality data for the electronic structure of this compound.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a systematic way to improve upon the initial approximation of electron correlation. Coupled cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are often considered the "gold standard" in quantum chemistry for their ability to yield highly accurate energies and molecular properties.
These high-level calculations are crucial for validating the results obtained from more computationally efficient DFT methods and for providing a more refined understanding of the subtle electronic effects within the this compound molecule.
Computational Elucidation of Reaction Mechanisms
Beyond static molecular properties, computational chemistry provides powerful tools to explore the dynamic processes of chemical reactions involving this compound. This involves mapping out the entire reaction pathway, identifying key intermediates and, most importantly, the transition states that govern the reaction rates.
Transition State Characterization and Activation Energy Barrier Computations
A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS) – the highest energy point along the reaction coordinate. Computational methods allow for the precise location of the TS geometry for reactions involving this compound. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be calculated, and the activation energy barrier for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. By comparing the activation energies of different potential reaction pathways, chemists can predict which reaction is more likely to occur.
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways
To ensure that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will lead to the optimized geometries of the reactants and products, thus confirming the entire reaction pathway. This provides a detailed "movie" of the molecular transformations that occur during the reaction of this compound.
Application of Conceptual Density Functional Theory Indices for Reactivity Prediction
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as electronegativity and hardness within the language of DFT. This allows for the calculation of various reactivity indices that can predict the behavior of this compound without the need to model a full reaction.
Key global reactivity indices include:
Chemical Potential (μ): Related to the negative of electronegativity, it describes the escaping tendency of electrons from the system.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating how easily the electron density can be deformed.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.
In addition to these global indices, local reactivity descriptors such as Fukui functions and dual descriptors can be calculated. These indices pinpoint the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. This provides a more granular understanding of its reactivity compared to the global indices alone.
| Conceptual DFT Index | Predicted Reactivity Aspect for this compound |
| Chemical Potential (μ) | Tendency to lose or gain electrons in a reaction. |
| Global Hardness (η) | Overall stability and resistance to electronic change. |
| Electrophilicity Index (ω) | Propensity to act as an electrophile. |
| Nucleophilicity Index (N) | Propensity to act as a nucleophile. |
| Fukui Functions | Identification of the most reactive sites for nucleophilic and electrophilic attack. |
By systematically applying these computational and theoretical methods, a deep and detailed understanding of the chemical nature of this compound can be achieved, paving the way for its informed application in various chemical contexts.
Global and Local Electrophilicity Indices of this compound
Density Functional Theory (DFT) is a powerful computational tool used to study the reactivity of chemical species through various calculated indices. For this compound, these indices provide insight into its electrophilic nature. The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater capacity of a molecule to accept electrons, thus signifying higher electrophilicity.
Local electrophilicity indices (ωk) are used to identify the most electrophilic regions within a molecule. These indices are crucial for predicting the sites where a nucleophilic attack is most likely to occur. The analysis of local electrophilicity can explain the regio- and chemoselectivity observed in reactions involving the molecule. rsc.org
Nucleophilicity Indices and Their Correlation with Reactivity
In addition to electrophilicity, the nucleophilic character of this compound can also be quantified. The global nucleophilicity index (N) provides a measure of the molecule's ability to donate electrons. Generally, there is no expected correlation between the global electrophilicity (ω) and global nucleophilicity (N) indices. rsc.org This means that a molecule can have both electrophilic and nucleophilic characteristics, which can be quantified independently.
Local nucleophilicity indices (Nk) are employed to pinpoint the most nucleophilic centers within the molecule. These indices are instrumental in understanding the molecule's behavior in reactions where it acts as a nucleophile. By comparing the local nucleophilicity values at different atomic sites, one can predict the preferred sites of reaction with electrophiles.
Parr Functions for Regioselectivity Predictions in Polar Reactions
Parr functions are a conceptual DFT tool used to describe the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. The radical Parr function (P°k) is particularly useful in the study of free radicals. rsc.org For polar reactions involving this compound, the analysis of Parr functions can provide a detailed understanding of the regioselectivity.
By calculating the Parr functions at different atomic centers, it is possible to identify the sites that are most susceptible to undergoing a chemical reaction. This information is invaluable for predicting the outcome of polar reactions and for designing new synthetic routes involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape. The molecule's flexibility allows it to adopt various conformations, and MD simulations can help identify the most stable and populated conformational states.
Furthermore, MD simulations are essential for understanding the influence of the solvent on the structure and reactivity of this compound. The interactions between the solute and solvent molecules can significantly affect the conformational preferences and the energy barriers for chemical reactions. By performing simulations in different solvent environments, it is possible to model how the solvent modulates the behavior of the compound.
Machine Learning Approaches in Predicting Reactivity and Designing Novel Derivatives
Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties and to accelerate the discovery of new molecules. In the context of this compound, ML models can be trained on datasets of known reactions to predict its reactivity in new, untested conditions. These models can learn complex relationships between molecular structure and reactivity, enabling rapid screening of potential reactions.
Moreover, ML can be a powerful tool for the rational design of novel derivatives of this compound with desired properties. By using generative models, it is possible to create new molecular structures that are optimized for specific applications. These in silico designed molecules can then be synthesized and tested, significantly speeding up the process of developing new chemical entities.
Synthetic Utility and Applications in Organic Synthesis
p-Tolylglyoxal N,N-Dimethylhydrazone as a Versatile Building Block in Organic Synthesis
The reactivity of the N,N-dimethylhydrazone functional group is central to the synthetic utility of this compound. This moiety can act as a masked carbonyl group, a nucleophilic center, or a director for various metal-catalyzed reactions, making it a powerful tool for synthetic chemists.
Strategies for Carbon-Carbon Bond Formation
While specific literature on this compound in carbon-carbon bond-forming reactions is not extensively documented, the general reactivity of N,N-dimethylhydrazones provides a framework for its potential applications. The hydrazone can be deprotonated at the α-carbon to form a stabilized carbanion, which can then participate in reactions with various electrophiles. This approach allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Furthermore, the N,N-dimethylhydrazone group can direct ortho-metalation of the tolyl ring, enabling the introduction of carbon-based substituents at a specific position. This directed metalation-substitution strategy is a powerful method for the functionalization of aromatic rings.
Heterocyclic Synthesis Enabled by the Hydrazone Moiety
The N,N-dimethylhydrazone functionality within this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidine (B1678525) and isoxazole (B147169) derivatives. The nitrogen atoms of the hydrazone can be incorporated into the newly formed heterocyclic ring through cyclization reactions with appropriate bifunctional reagents.
For instance, the reaction of N,N-dimethylhydrazones with reagents containing a 1,3-dielectrophilic unit can lead to the formation of six-membered rings like pyrimidines. Although direct examples with this compound are scarce, the general methodology is well-established. Similarly, isoxazoles can be synthesized through cycloaddition reactions where the hydrazone or a derivative thereof acts as a component in the ring-forming step.
Applications in the Total Synthesis of Complex Molecules and Natural Products
The strategic use of N,N-dimethylhydrazones as masked carbonyl groups or for the construction of key fragments makes them valuable in the total synthesis of complex molecules. While no specific total synthesis employing this compound has been reported, its structural motifs are analogous to intermediates used in the synthesis of natural products like anthracyclines. The combination of an aromatic core and a reactive side chain offers a strategic advantage in building complex molecular architectures. Chemoenzymatic strategies have also been highlighted in the synthesis of natural products, where biocatalytic steps are used to create key intermediates that can be further elaborated using traditional synthetic methods.
Development of Chemosensors and Fluorescent Probes based on N,N-Dimethylhydrazone Scaffolds
The N,N-dimethylhydrazone scaffold has proven to be an excellent platform for the design of chemosensors and fluorescent probes. researchgate.net The electronic properties of the hydrazone can be readily tuned, and its ability to coordinate with metal ions or participate in specific chemical reactions forms the basis for various sensing mechanisms. doi.orgrsc.org
Hydrazone-based sensors can operate through different principles, including colorimetric and fluorometric detection. researchgate.netdoi.org Upon interaction with an analyte, such as a metal ion, a change in color or fluorescence intensity can be observed. This response is often due to processes like intramolecular charge transfer (ICT), which are altered upon analyte binding. For example, N,N-dimethylhydrazone derivatives have been developed as fluorescent substrates for peroxidase, demonstrating their utility in bioassays. doi.org The stability and pH tolerance of these probes are critical factors in their design and application. doi.org
| Sensor Type | Analyte Detected | Principle of Detection | Reference |
| Fluorescent Probe | Peroxidase | Enzymatic Oxidation | doi.org |
| Colorimetric/Fluorescent | Metal Ions | Coordination/ICT | researchgate.net |
Participation in Multi-Component Reactions for Molecular Complexity Generation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Hydrazones are valuable components in MCRs due to their ability to react with various electrophiles and nucleophiles.
While specific examples detailing the participation of this compound in MCRs are not prevalent in the literature, the general reactivity of hydrazones suggests its potential in this area. For instance, palladium-catalyzed three-component reactions involving N-tosylhydrazones have been developed for the synthesis of quinolinones, demonstrating the utility of hydrazone derivatives in generating molecular complexity through MCRs.
Future Directions and Emerging Research Perspectives
Design and Synthesis of Advanced Catalytic Systems for p-Tolylglyoxal N,N-Dimethylhydrazone Transformations
The hydrazone functional group is a key target for a variety of catalytic transformations. Future research can focus on developing novel catalytic systems to modify this compound, enabling the synthesis of complex derivatives. The presence of both an aromatic ring and a C=N bond allows for a wide range of potential reactions.
Advanced catalytic methods, proven effective for other hydrazones, could be adapted for this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be employed to functionalize the tolyl group or other parts of the molecule. biomedres.us Gold-catalyzed hydrohydrazidation of alkynes is another modern technique that could potentially be reversed or adapted to modify the hydrazone structure. organic-chemistry.org Furthermore, asymmetric catalysis, using chiral Lewis bases like biisoquinoline N,N'-dioxides, has been shown to be effective for the enantioselective reduction of acyl hydrazones with agents like trichlorosilane, a pathway that could be explored for creating chiral derivatives of this compound. mdpi.com
| Catalytic System | Reaction Type | Potential Application | Reference |
|---|---|---|---|
| Palladium Complexes | Heck Cross-Coupling | Functionalization of the aromatic tolyl ring with various substituents. | biomedres.us |
| Gold Catalysts | Hydrohydrazidation/Related Transformations | Modification of the hydrazone C=N bond or synthesis of analogs. | organic-chemistry.org |
| Chiral Lewis Bases (e.g., Pyridine N-Oxides) | Asymmetric Hydrosilylation | Enantioselective reduction of the glyoxal (B1671930) ketone to produce chiral hydrazino alcohols. | mdpi.com |
| Ferric Chloride (FeCl₃) | Hydrazone Synthesis | Optimization of the synthesis of this compound from azides and N,N-dimethylhydrazine. | organic-chemistry.org |
Exploration of Bio-Inspired Reactions and Potential for Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The structural motifs within this compound suggest several avenues for bio-inspired research. Glyoxal and its derivatives are substrates for enzymes like glyoxal oxidases, which are involved in detoxifying reactive carbonyl species in fungi. nih.gov
Future research could explore the use of engineered glyoxal oxidases or other oxidoreductases for the selective transformation of this compound. researchgate.net For example, an enzyme could potentially oxidize the remaining aldehyde of the glyoxal moiety to a carboxylic acid, yielding a new functionalized molecule. The hydrazone linkage itself is found in many biologically active compounds, suggesting that enzymes capable of synthesizing or modifying this bond could be discovered or engineered. nih.govmdpi.com This approach could lead to the sustainable production of novel, biologically relevant derivatives.
| Enzyme Class | Potential Transformation | Scientific Rationale | Reference |
|---|---|---|---|
| Glyoxal Oxidase | Oxidation of the aldehyde group | Enzymes are known to act on glyoxal, converting it to glyoxylic acid. This could be applied to the glyoxal moiety in the target compound. | nih.govresearchgate.net |
| Hydrolases/Synthetases | Formation or cleavage of the hydrazone bond | The N-N linkage is a key motif in many bioactive agents, indicating the existence of enzymatic pathways for its manipulation. | mdpi.com |
| Oxidoreductases | Hydroxylation of the tolyl group | Enzymatic C-H activation could introduce new functional groups on the aromatic ring under mild conditions. | N/A |
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Modern chemical manufacturing increasingly relies on continuous flow chemistry to improve efficiency, safety, and scalability. The synthesis of hydrazones, including this compound, is well-suited for adaptation to flow processes. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, often leading to higher yields and purities compared to batch processing.
The synthesis of hydrazone-based active pharmaceutical ingredients has been successfully demonstrated using twin-screw extrusion, a solvent-free continuous method. acs.org Similar platforms could be developed for this compound. Integrating flow reactors with automated purification and analysis systems would create a streamlined platform for producing this compound and its derivatives on a larger scale, facilitating further research and application. This approach significantly reduces reaction times and can improve safety, particularly when handling reactive intermediates. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | mdpi.com |
| Scalability | Challenging, often requires re-optimization | Easier, by running the system for longer periods | acs.org |
| Safety | Potential for thermal runaway with large volumes | Improved heat transfer and smaller reaction volumes enhance safety | mdpi.com |
| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and mixing | nih.gov |
Novel Applications in Materials Science and Polymer Chemistry
Hydrazone derivatives have emerged as valuable components in advanced materials due to their unique electronic and optical properties. epfl.chacs.org The conjugated system within this compound makes it a candidate for applications in nonlinear optics (NLO). epfl.ch The interaction between the electron-donating N,N-dimethylamino group and the aromatic system can lead to significant molecular hyperpolarizability, a key property for NLO materials.
Furthermore, the hydrazone linkage can be incorporated into polymer chains to create responsive or functional materials. researchgate.net For example, polymers containing this compound units could be designed as chemosensors, where binding to an analyte would alter the polymer's optical or electronic properties. The compound could also serve as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored thermal, mechanical, or photophysical characteristics.
| Application Area | Relevant Property | Potential Role of this compound | Reference |
|---|---|---|---|
| Nonlinear Optics (NLO) | High molecular hyperpolarizability (β) | As a chromophore in crystalline or polymeric NLO materials. | epfl.chacs.org |
| Polymer Chemistry | Reactive C=N and aldehyde functionalities | As a monomer or functional side-group in the synthesis of novel polymers. | researchgate.net |
| Chemosensors | Ability to coordinate with analytes | As a recognition unit in fluorescent or colorimetric sensors for ions or small molecules. | acs.org |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence/Charge Transport | As a component in emissive or charge-transport layers of OLED devices. | researchgate.net |
Computational Design and Virtual Screening of New Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) and other methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. rsc.org Such studies can elucidate reaction mechanisms, predict the outcomes of catalytic transformations, and explain observed properties like solvatochromism. acs.org
Virtual screening and molecular docking could be employed to design new derivatives with specific functionalities. mdpi.com For instance, by computationally modeling the interaction of various derivatives with a biological target or a material surface, researchers can prioritize the synthesis of compounds with the highest potential for a desired application. This in silico approach can significantly accelerate the discovery process, saving time and resources by focusing on the most promising candidates for applications ranging from medicinal chemistry to materials science. nih.gov
| Computational Method | Objective | Potential Insight for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms | Predict HOMO-LUMO gaps, reaction energy profiles, and spectroscopic properties. | rsc.orgacs.org |
| Molecular Dynamics (MD) Simulation | Simulate conformational dynamics and interactions | Understand how the molecule behaves in different solvent environments or interacts with a polymer matrix. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with activity | Develop models to predict the properties of new derivatives based on their structure. | nih.gov |
| Molecular Docking | Predict binding modes and affinities | Screen libraries of virtual derivatives for potential binding to enzyme active sites or material receptors. | biomedres.us |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for p-tolylglyoxal N,N-dimethylhydrazone, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via condensation of p-tolylglyoxal with N,N-dimethylhydrazine under anhydrous conditions. A common approach involves refluxing in a non-polar solvent (e.g., diethyl ether or CH₂Cl₂) at 0–25°C, followed by purification via recrystallization or column chromatography. Purity can be verified using NMR to confirm the absence of unreacted hydrazine or aldehyde peaks and HPLC for quantitative analysis .
Q. How does the stereochemistry of N,N-dimethylhydrazones influence their reactivity in organic transformations?
- Methodological Answer : The N,N-dimethylhydrazone group stabilizes carbonyl derivatives as planar intermediates, enabling stereoselective alkylation or cycloaddition reactions. For example, deprotonation with strong bases like LDA generates enolates that react with electrophiles to form unsymmetrical ketones. NOESY spectroscopy is critical for confirming stereochemical outcomes .
Q. What analytical techniques are most effective for characterizing p-tolylglyoxal N,N-dimethylhydrazone?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To identify hydrazone proton environments (e.g., C=N–N(CH₃)₂ signals at δ 2.2–2.8 ppm) and aromatic protons.
- FT-IR : Confirmation of C=N stretches near 1600–1650 cm⁻¹.
- Mass Spectrometry (HRMS) : For molecular ion validation.
- X-ray Crystallography : To resolve crystal packing and bond angles .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) affect the degradation pathways of N,N-dimethylhydrazones when exposed to singlet oxygen (¹O₂)?
- Methodological Answer : In non-polar solvents (CCl₄ or CH₂Cl₂) at low temperatures (−78°C), singlet oxygen reacts with N,N-dimethylhydrazones to yield nitrosamines and carbonyl compounds. Mechanistic studies suggest a dioxetane intermediate, with reaction progress monitored via UV-vis spectroscopy (λ ~ 300–400 nm for nitroso products) and GC-MS for volatile byproducts. Contradictions in product ratios under varying pH (e.g., pH 7.2 vs. 0.6) require controlled buffering .
Q. What computational methods are suitable for modeling the thermal isomerization of p-tolylglyoxal N,N-dimethylhydrazone in different environments?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict transition states and activation energies for isomerization. Solvent effects (e.g., cyclohexane vs. vacuum) are modeled using the Polarizable Continuum Model (PCM). Experimental validation via variable-temperature NMR or DSC ensures computational accuracy .
Q. How can discrepancies in reaction yields for N,N-dimethylhydrazone-derived cycloadditions be resolved?
- Methodological Answer : Yield variations often stem from competing pathways (e.g., [4+3] vs. [3+2] cycloadditions). Systematic optimization includes:
- Kinetic Control : Lower temperatures favor less thermodynamically stable products.
- Catalyst Screening : Lewis acids (e.g., TiCl₄) may enhance regioselectivity.
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation. Contradictory data from GC vs. NMR analyses should be cross-validated with internal standards .
Q. What safety protocols are critical when handling p-tolylglyoxal N,N-dimethylhydrazone due to its potential toxicity?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact, as hydrazones may release carcinogenic nitrosamines under acidic conditions. Waste must be neutralized (e.g., with 10% acetic acid) before disposal. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) and immediate ventilation .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability profiles for N,N-dimethylhydrazones under oxidative conditions?
- Methodological Answer : Discrepancies arise from differences in oxygen partial pressure, solvent polarity, and trace metal contamination (e.g., Fe³⁺ accelerates oxidation). Controlled experiments using degassed solvents and chelating agents (e.g., EDTA) can isolate variables. Conflicting UV-vis absorbance data should be recalibrated with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
